molecular formula C13H14N4 B13425601 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13425601
M. Wt: 226.28 g/mol
InChI Key: UDCDBRRESCHNJL-UHFFFAOYSA-N
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Description

1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole rings with a pyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with isopropyl isocyanide and a suitable aldehyde or ketone to form the imidazo[1,2-b]pyrazole core. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS), halogenated solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole rings fused with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-propan-2-yl-6-pyridin-3-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H14N4/c1-10(2)16-6-7-17-13(16)8-12(15-17)11-4-3-5-14-9-11/h3-10H,1-2H3

InChI Key

UDCDBRRESCHNJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CN=CC=C3

Origin of Product

United States

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